molecular formula C11H20F3NO3Si B15289521 l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester CAS No. 52558-82-4

l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester

Cat. No.: B15289521
CAS No.: 52558-82-4
M. Wt: 299.36 g/mol
InChI Key: ATOHQYRAXZLOPS-QMMMGPOBSA-N
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Description

l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester is a derivative of the amino acid l-leucine. This compound is characterized by the presence of a trifluoroacetyl group and a trimethylsilyl ester group, which modify the properties of the parent amino acid. The molecular formula of this compound is C11H20F3NO3Si, and it has a molecular weight of 299.3621 .

Preparation Methods

The synthesis of l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester typically involves the reaction of l-leucine with trifluoroacetic anhydride to introduce the trifluoroacetyl group. This is followed by the reaction with trimethylsilyl chloride to form the trimethylsilyl ester. The reaction conditions often require the presence of a base, such as pyridine, to facilitate the reactions .

Chemical Reactions Analysis

l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester can undergo various chemical reactions, including:

Scientific Research Applications

l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is used in studies involving amino acid metabolism and protein synthesis.

    Medicine: Research involving this compound includes its potential use in drug development and as a biomarker for certain diseases.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to cross cell membranes, while the trimethylsilyl ester group can protect the amino acid from enzymatic degradation. These modifications allow the compound to exert its effects more efficiently by targeting specific enzymes and receptors involved in amino acid metabolism .

Comparison with Similar Compounds

Similar compounds to l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

52558-82-4

Molecular Formula

C11H20F3NO3Si

Molecular Weight

299.36 g/mol

IUPAC Name

trimethylsilyl (2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate

InChI

InChI=1S/C11H20F3NO3Si/c1-7(2)6-8(9(16)18-19(3,4)5)15-10(17)11(12,13)14/h7-8H,6H2,1-5H3,(H,15,17)/t8-/m0/s1

InChI Key

ATOHQYRAXZLOPS-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O[Si](C)(C)C)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)CC(C(=O)O[Si](C)(C)C)NC(=O)C(F)(F)F

Origin of Product

United States

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